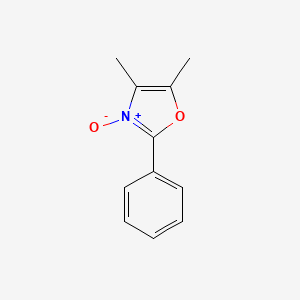
4,5-dimethyl-2-phenyloxazole N-oxide
Cat. No. B8651354
M. Wt: 189.21 g/mol
InChI Key: ZNRCOIQVOGYWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08329913B2
Procedure details


383 g of phosphorous oxychloride was slowly added dropwise into chloroform (2 L) solution of 430 g of 4,5-dimethyl-2-phenyloxazole N-oxide. After the dropwise addition, the solution was stirred for 2 hours at room temperature. The reaction mixture was concentrated in vacuo, and 2 L of ethyl acetate was added to the residue. The foregoing ethyl acetate solution was added to mixed solution of 2 L of ice water and 1.2 L of 25% sodium hydroxide solution under stirring. The liquid was separated, and the ethyl acetate layer was washed with 1 L of brine, and dried with 300 g of anhydrous sodium sulfate. After filtration in vacuo, the filtrate was concentrated. Ethanol:n-hexane=1:10 (1.1 L) was added to the crystalline residue, and then filtered off. The crystal was dried under reduced pressure at 40° C. for 1 hour, 321 g of the subject compound was prepared.



Name
Identifiers


|
REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[CH3:6][C:7]1[N+:8]([O-])=[C:9]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[O:10][C:11]=1[CH3:12]>C(Cl)(Cl)Cl>[Cl:3][CH2:6][C:7]1[N:8]=[C:9]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[O:10][C:11]=1[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
383 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
430 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1[N+](=C(OC1C)C1=CC=CC=C1)[O-]
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred for 2 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the dropwise addition
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated in vacuo, and 2 L of ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The foregoing ethyl acetate solution was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
to mixed solution of 2 L of ice water and 1.2 L of 25% sodium hydroxide solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
under stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The liquid was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the ethyl acetate layer was washed with 1 L of brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with 300 g of anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration in vacuo
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ethanol:n-hexane=1:10 (1.1 L) was added to the crystalline residue
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystal was dried under reduced pressure at 40° C. for 1 hour
|
|
Duration
|
1 h
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC=1N=C(OC1C)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 321 g | |
| YIELD: CALCULATEDPERCENTYIELD | 68% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
